tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and an ethoxypyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with tert-butyl chloroformate to introduce the tert-butyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the ethoxypyrimidinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethoxypyrimidinyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate is unique due to the presence of the ethoxypyrimidinyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
tert-butyl 4-(6-ethoxypyrimidin-4-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-5-21-13-10-14(18-11-17-13)22-12-6-8-19(9-7-12)15(20)23-16(2,3)4/h10-12H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYXUJPHSBQFTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=N1)OC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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